アダマンタン-1-カルボヒドラジド

概要

説明

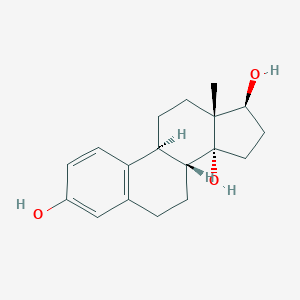

Adamantane-1-carbohydrazide is a cyclic hydrocarbon derivative of adamantane, a structural isomer of methane. It is a colorless, crystalline solid with a molecular weight of 170.2 g/mol and a melting point of 122-124°C. Adamantane-1-carbohydrazide is a versatile building block for the synthesis of a variety of biologically active compounds, and is widely used in the pharmaceutical and agrochemical industries.

科学的研究の応用

抗菌活性

アダマンタン-1-カルボヒドラジド誘導体は合成され、抗菌特性について試験されています。 これらの化合物は、グラム陰性菌とグラム陽性菌の両方に対する潜在的な抗菌活性と、カンジダ・アルビカンスに対する抗真菌活性を示しています . アダマンタン部分は、これらの化合物の安定性に貢献し、それらを微生物阻害に効果的です。

抗がん活性

アダマンタン-1-カルボヒドラジド誘導体の構造-細胞毒性関係が調査され、特定の化合物が癌細胞株に対して有意な細胞毒性を示すことが明らかになりました . これは、化学療法剤として、または新しい抗がん剤の開発のための足場として、癌治療における潜在的な使用を示唆しています。

抗ウイルス用途

アダマンタン誘導体、カルボヒドラジド基を持つものも含めて、歴史的に抗ウイルス活性で知られています。 最初のアダマンタン誘導体であるアマンタジンは、抗インフルエンザ活性を示すことが発見され、その後の研究により、これらの化合物が効果的なウイルスの範囲が拡大しました .

パーキンソン病治療

アダマンタン構造は、中枢神経系(CNS)への浸透を高める能力により、パーキンソン病の治療に使用される薬剤に組み込まれてきました。 これは、アダマンタン-1-カルボヒドラジドをパーキンソン病治療薬の開発におけるさらなる研究の候補にします .

抗糖尿病効果

アダマンタン誘導体は、抗糖尿病特性を持つことが判明しています。 化合物をアダマンタン部分に組み込むと、生物学的標的との相互作用を修飾し、糖尿病の新しい治療につながる可能性があります .

酵素阻害

アダマンタン-1-カルボヒドラジド誘導体の酵素機能を阻害する能力が記録されています。 これらの化合物はさまざまな酵素を阻害することができ、抗炎症、抗菌、抗がん治療などの治療用途にとって重要です .

薬物の安定性と分布

アダマンタンの剛直なケージ構造は、隣接する官能基を代謝的切断から保護し、血漿中の薬物の安定性と分布を向上させます。 この特性は、長持ちする医薬品の設計において特に価値があります .

材料科学への応用

生体医薬品分野を超えて、アダマンタン-1-カルボヒドラジドとその誘導体は材料科学において潜在的な用途があります。 それらのユニークな化学的特性は、耐久性の向上や特殊な機能などの特定の特性を持つ新しい材料の開発に貢献する可能性があります .

Safety and Hazards

作用機序

Target of Action

Adamantane-1-carbohydrazide and its derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities .

Mode of Action

It is known that adamantane derivatives, including adamantane-1-carbohydrazide, interact with their targets and cause changes that result in their therapeutic effects . For example, amantadine, an adamantane derivative, is known to block the M2 protein channel of influenza A viruses .

Biochemical Pathways

Adamantane-1-carbohydrazide and its derivatives are known to affect various biochemical pathways due to their ability to disrupt different enzymes . .

Pharmacokinetics

It is known that the adamantane moiety enhances cns penetration, making it valuable for targeting cns drugs . This suggests that adamantane-1-carbohydrazide may have good bioavailability and distribution in the body.

Result of Action

Adamantane-1-carbohydrazide and its derivatives have been found to exhibit antimicrobial and cytotoxic activity . For example, certain derivatives have shown potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans, while others have shown cytotoxicity against human cancer cell lines .

Action Environment

The action of adamantane-1-carbohydrazide can be influenced by various environmental factors. For instance, the hydrophobic nature of adamantane compounds allows them to interact with different drug classes . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability . .

生化学分析

Biochemical Properties

Adamantane-1-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These derivatives have exhibited the capability to disrupt various enzymes, showcasing a wide array of therapeutic activities .

Cellular Effects

Adamantane-1-carbohydrazide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of adamantane-1-carbohydrazide have shown potential antibacterial activity against tested Gram-positive bacteria and C. albicans, while others have exhibited cytotoxicity against tested human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of adamantane-1-carbohydrazide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Temporal Effects in Laboratory Settings

The effects of adamantane-1-carbohydrazide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Metabolic Pathways

Adamantane-1-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

Adamantane-1-carbohydrazide is transported and distributed within cells and tissues. The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

特性

IUPAC Name |

adamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXQVRADKYKERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320052 | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17846-15-0 | |

| Record name | 17846-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)